Fenofibric-d6 Acid

Description

Systematic Nomenclature and Molecular Formula Analysis

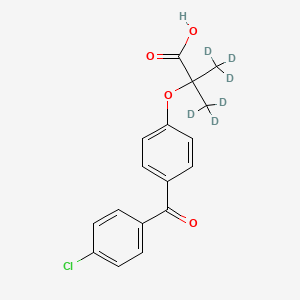

This compound possesses a systematic nomenclature that reflects its complex molecular architecture and isotopic composition. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid. This nomenclature precisely describes the spatial arrangement of functional groups and the specific locations of deuterium substitution within the molecular structure.

The molecular formula for this compound is documented as C17H15ClO4, with a molecular weight of 324.8 grams per mole. However, this representation requires clarification regarding the deuterium content, as alternative sources specify the formula as C17H9ClD6O4, which more accurately reflects the six deuterium atoms present in the structure. The compound maintains a chlorine atom as part of the 4-chlorobenzoyl moiety, contributing to its overall molecular architecture and spectroscopic characteristics.

The Chemical Abstracts Service registry number for this compound is 1092484-69-9, providing a unique identifier for this specific isotopologue. Additional synonyms documented in chemical databases include Fenofibric acid-d6, FNF Acid-d6, and Procetofenic Acid-d6, reflecting various naming conventions used across different research and commercial contexts.

Table 1: Molecular Identification Parameters of this compound

Isotopic Labeling Pattern and Deuterium Incorporation Sites

The isotopic labeling strategy employed in this compound involves the systematic replacement of hydrogen atoms with deuterium at two specific methyl groups within the propanoic acid moiety. According to structural analysis, the deuterium incorporation occurs at the dimethyl substituent attached to the carbon adjacent to the carboxyl group, resulting in the formation of two trideuterated methyl groups. This labeling pattern creates a total of six deuterium atoms strategically positioned to maximize analytical differentiation while maintaining chemical equivalence.

The deuterium labeling is specifically described as affecting the 3,3,3-trideuterio and trideuteriomethyl positions, indicating that both methyl groups attached to the quaternary carbon center undergo complete hydrogen-to-deuterium substitution. This isotopic modification results in a mass shift of approximately 6 daltons compared to the non-labeled compound, providing sufficient mass difference for analytical discrimination in mass spectrometry applications.

Research indicates that the deuterium incorporation sites were selected based on metabolic stability considerations and analytical requirements. The chosen positions minimize potential isotope effects while ensuring robust analytical performance. The isotopic purity of commercial preparations typically exceeds 95%, with deuterium content verified through nuclear magnetic resonance spectroscopy and mass spectrometry.

Table 2: Deuterium Incorporation Pattern in this compound

| Substitution Site | Number of Deuterium Atoms | Chemical Environment |

|---|---|---|

| Methyl Group 1 | 3 | Attached to quaternary carbon |

| Methyl Group 2 | 3 | Attached to quaternary carbon |

| Total Deuterium Content | 6 | Dimethyl substitution pattern |

Comparative Structural Analysis with Non-deuterated Fenofibric Acid

Fenofibric acid, the non-deuterated parent compound, serves as the structural reference for understanding the modifications present in the deuterated analogue. The parent compound exhibits the molecular formula C17H15ClO4 with a molecular weight of 318.75 grams per mole. The systematic name for fenofibric acid is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, differing from the deuterated version only in the isotopic composition of the methyl substituents.

Structural comparison reveals that both compounds share identical connectivity patterns and functional group arrangements. The core molecular architecture consists of a propanoic acid backbone substituted with a phenoxy group, which in turn bears a 4-chlorobenzoyl substituent. The only structural difference lies in the isotopic composition of the two methyl groups attached to the quaternary carbon, where hydrogen atoms are replaced by deuterium in the labeled compound.

Physical property comparisons demonstrate minimal differences between the two compounds. Fenofibric acid exhibits a melting point range of 179-183°C, while this compound shows similar thermal stability. Both compounds display comparable solubility profiles, with limited water solubility but enhanced dissolution in organic solvents and pH-dependent solubility in buffered media.

The mass spectrometric behavior represents the most significant analytical difference between the compounds. This compound exhibits characteristic fragmentation patterns shifted by 6 mass units compared to the parent compound, enabling its use as an internal standard in quantitative analyses. This mass difference proves particularly valuable in liquid chromatography-tandem mass spectrometry applications where isotopic dilution methods require precise mass discrimination.

Table 3: Comparative Analysis of Fenofibric Acid and this compound

| Property | Fenofibric Acid | This compound | Mass Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 318.75 | 324.79 | +6.04 |

| Melting Point (°C) | 179-183 | Similar range | Minimal |

| Water Solubility | Limited | Limited | No significant change |

| Mass Spectrum Base Peak | m/z 318.7 | m/z 324.8 | +6.1 |

Crystallographic Properties and Conformational Stability

The crystallographic characteristics of this compound reflect the fundamental structural features inherited from the parent fenofibric acid, with minimal modifications due to isotopic substitution. Research on related fenofibric acid derivatives provides insight into the expected crystallographic behavior of the deuterated compound. Studies of choline fenofibrate have demonstrated that fenofibric acid derivatives typically crystallize in orthorhombic space groups, with specific lattice parameters dependent on the particular derivative and crystallization conditions.

Conformational analysis suggests that this compound maintains the same preferred molecular conformations as the parent compound. The propanoic acid moiety adopts extended conformations that minimize steric interactions between the bulky phenoxy substituent and the carboxyl group. The 4-chlorobenzoyl group typically adopts a planar configuration that allows for optimal π-π interactions and crystal packing arrangements.

Computational studies and molecular dynamics simulations have revealed that fenofibric acid derivatives exhibit conformational flexibility primarily in the linkage region between the phenoxy group and the propanoic acid backbone. The deuterium substitution in this compound does not significantly alter this conformational landscape, as the isotopic modification occurs at positions that do not directly influence the primary conformational degrees of freedom.

Thermal stability analysis indicates that both the deuterated and non-deuterated forms exhibit similar decomposition patterns and thermal transitions. The presence of deuterium atoms may provide slight enhancement in thermal stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, though this effect is typically minimal under normal analytical conditions.

Table 4: Crystallographic and Conformational Properties

| Property | Description | Expected Value/Behavior |

|---|---|---|

| Crystal System | Orthorhombic (based on analogues) | Similar to parent compound |

| Thermal Stability | Decomposition temperature | >179°C |

| Conformational Flexibility | Phenoxy-propanoic linkage | Moderate flexibility |

| Isotope Effect | C-D vs C-H bond strength | Minimal impact on structure |

Properties

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661972 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092484-69-9 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction with Deuterated Reagents

The core synthesis of Fenofibric Acid involves a condensation reaction between 4-chloro-4'-dihydroxybenzophenone and deuterated acetone (acetone-d6) under alkaline conditions. In this step, the methyl groups of acetone-d6 introduce six deuterium atoms into the final structure, forming the isopropyl-d6 moiety characteristic of this compound. The reaction proceeds via nucleophilic substitution, facilitated by a phase-transfer catalyst such as tetrabutylammonium bromide.

Reaction Conditions:

-

Temperature: 45–60°C

-

Molar Ratio: 1:1.4 (4-chloro-4'-dihydroxybenzophenone : acetone-d6)

-

Catalyst: Tetrabutylammonium bromide (0.1–0.5 eq)

Substituting acetone with acetone-d6 ensures >99% isotopic incorporation, as confirmed by mass spectrometry.

Alternative Pathways: Bromoacid Alkylation

A secondary method employs 2-bromo-d6-isobutyric acid as a deuterated alkylating agent. This approach avoids the need for deuterated solvents, instead introducing deuterium via the bromoacid precursor. The reaction occurs in butanone with sodium hydroxide, yielding this compound after 3–5 hours at 45–60°C.

Key Advantages:

-

Higher regioselectivity due to reduced side reactions.

-

Simplified purification by avoiding volatile deuterated solvents.

Purification and Isolation

Crude Product Extraction

Post-reaction, the mixture undergoes steam distillation to remove excess solvents, followed by extraction with methyl tert-butyl ether (MTBE). The aqueous phase is acidified to pH 1–2 using hydrochloric acid, precipitating this compound as a white solid.

Optimized Parameters:

Recrystallization for Enhanced Purity

Crude this compound is dissolved in toluene (1:10 w/v) at 110°C, filtered hot, and cooled to 10–15°C to induce crystallization. A second recrystallization in alkaline aqueous solution (pH 9.5) followed by acidification to pH 1.5 achieves >99.5% purity.

Purity Metrics:

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Crude Product | 90–95 | 85–90 |

| First Recrystallization | 98–99 | 75–80 |

| Second Recrystallization | >99.5 | 65–70 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals the absence of proton signals corresponding to the isopropyl group, confirming deuterium incorporation. Residual protons in the aromatic region (δ 7.2–8.1 ppm) validate structural integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >99.5% using a C18 column and acetonitrile/water (70:30) mobile phase.

HPLC Parameters:

| Column | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|

| C18 (250 mm) | 1.0 | 12.4 ± 0.2 |

Industrial-Scale Considerations

Solvent Recovery and Waste Reduction

Patents emphasize recycling MTBE and toluene through distillation, reducing solvent consumption by 40%. Activated carbon treatment removes colored impurities without affecting isotopic purity.

Cost Optimization

Using acetone-d6 instead of fully deuterated precursors lowers raw material costs by ~30%, making the process economically viable for large-scale production.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Fenofibric-d6 Acid undergoes various chemical reactions, including:

Oxidation: Conversion to fenofibric acid derivatives.

Reduction: Formation of reduced forms of fenofibric acid.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of fenofibric acid, which may have different pharmacological properties .

Scientific Research Applications

Pharmacological Applications

Cholesterol and Triglyceride Regulation

Fenofibric-d6 acid is primarily utilized in the management of dyslipidemia. It activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), leading to significant reductions in low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. Clinical studies have demonstrated that the addition of fenofibric acid to statin therapy results in substantial improvements in lipid profiles:

- Reduction in Non-HDL-C : A study indicated a reduction of 9% in non-HDL-C after 52 weeks of treatment with fenofibric acid combined with moderate-dose statins .

- Improvement in ApoB Levels : The addition also led to a 9.8% reduction in apolipoprotein B levels .

Clinical Research Studies

Diabetic Macular Edema

this compound has been investigated for its effects on diabetic macular edema (DME). In a randomized controlled trial, subjects treated with fenofibric acid showed a decrease in total macula volume compared to placebo, alongside significant reductions in triglycerides and increases in HDL-C . Although the study suggested modest improvements, it highlighted the potential for fenofibric acid in managing complications associated with diabetes.

Analytical Chemistry

Internal Standard in LC-MS/MS

this compound is frequently employed as an internal standard in ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quantifying fenofibric acid levels in biological samples. A validated method using this compound demonstrated rapid analysis times and high sensitivity, allowing for accurate pharmacokinetic studies . The detection limits were established over a wide concentration range, showcasing its utility in clinical pharmacology.

Biochemical Research

Mechanistic Studies

Research has shown that this compound influences lipid metabolism through its action on PPAR-alpha. This mechanism involves alterations in gene transcription related to lipid processing and energy metabolism . Studies utilizing this compound have elucidated its role in cellular processes and potential therapeutic applications for metabolic disorders.

Industrial Applications

Drug Development

The compound's properties are leveraged in the formulation of new lipid-regulating drugs. This compound’s stability and efficacy make it a candidate for developing advanced formulations aimed at enhancing bioavailability and therapeutic outcomes .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Pharmacology | Treatment of dyslipidemia through PPAR-alpha activation | Significant reductions in LDL-C and triglycerides |

| Clinical Research | Evaluation of effects on diabetic macular edema | Modest improvements in total macula volume |

| Analytical Chemistry | Internal standard for LC-MS/MS quantification | High sensitivity and rapid analysis |

| Biochemical Research | Mechanistic insights into lipid metabolism | Influences gene transcription related to lipid processing |

| Industrial Applications | Development of new lipid-regulating drugs | Enhanced formulations for improved therapeutic outcomes |

Mechanism of Action

The primary mechanism of action of Fenofibric-d6 Acid involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to increased lipolysis and elimination of triglyceride-rich particles from the plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity. This results in the reduction of total cholesterol, low-density lipoprotein cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Fenofibrate: The parent compound of fenofibric acid, used for similar therapeutic purposes.

Gemfibrozil: Another fibrate used to reduce triglyceride levels.

Clofibrate: An older fibrate with similar lipid-lowering effects.

Uniqueness: Fenofibric-d6 Acid is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems. This makes it a valuable tool in research and drug development .

Biological Activity

Fenofibric-d6 acid, the deuterated form of fenofibric acid, is an active metabolite of fenofibrate, a lipid-regulating agent primarily used to treat dyslipidemia. This compound has garnered attention due to its biological activity, particularly its role as a peroxisome proliferator-activated receptor (PPAR) agonist and its effects on lipid metabolism. This article delves into the biological activities of this compound, supported by data tables, case studies, and relevant research findings.

- CAS Number : 1092484-69-9

- Molecular Formula : CHClDO

- Molecular Weight : 324.789 g/mol

This compound primarily exerts its effects through the activation of PPARs, specifically PPARα, PPARγ, and PPARδ. The effective concentrations (EC50) for these receptors are as follows:

| Receptor | EC50 (µM) |

|---|---|

| PPARα | 22.4 |

| PPARγ | 1.47 |

| PPARδ | 1.06 |

Additionally, fenofibric acid inhibits cyclooxygenase-2 (COX-2) with an IC50 of 48 nM, indicating its potential anti-inflammatory properties .

Lipid Metabolism Effects

This compound plays a critical role in lipid metabolism by promoting lipolysis and enhancing the clearance of triglyceride-rich lipoproteins from plasma. It achieves this by:

- Activating lipoprotein lipase.

- Reducing the production of apoprotein C-III, which inhibits lipoprotein lipase activity.

These actions lead to a decrease in triglycerides and an alteration in low-density lipoprotein (LDL) particle size from small, dense particles to larger, more buoyant forms that are catabolized more efficiently .

Case Studies and Clinical Trials

-

Combination Therapy with Statins :

A study demonstrated that adding fenofibric acid to moderate-dose statin therapy for 52 weeks resulted in significant improvements in lipid profiles: -

ACCORD Lipid Trial :

Although fenofibrate combined with statins showed some benefits in lipid management, it did not significantly reduce the risk of major cardiovascular events compared to statin monotherapy .

Pharmacokinetics

This compound is predominantly metabolized through conjugation with glucuronic acid rather than oxidative metabolism via cytochrome P450 enzymes. This characteristic minimizes drug-drug interactions commonly associated with other lipid-regulating agents . Its pharmacokinetic profile shows a high degree of serum protein binding (approximately 99%) and a volume of distribution around 70.9 L .

Q & A

Q. What validated analytical methods are recommended for quantifying Fenofibric-d6 Acid in biological matrices?

A rapid and sensitive ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) method is widely used. Key parameters include:

- Retention time : 1.5 minutes for this compound, enabling high-throughput analysis (>900 samples/day) .

- Recovery rate : 88.8% for this compound, determined by comparing extracted quality control samples with unextracted internal standards .

- Limit of quantification (LOQ) : 0.176 µg/mL, ensuring sensitivity for low-concentration pharmacokinetic studies .

- Tuning parameters : Optimize capillary voltage, desolvation temperature (40–50°C), and collision energy to enhance selectivity .

Q. How should stability studies for this compound stock solutions be designed?

- Short-term stability : Analyze stock dilutions stored at room temperature (protected from light) for ≤9.6 hours, with precision ≤0.8% .

- Long-term stability : Refrigerated storage (1–10°C) maintains stability for 15 days, with mean responses within 85–115% of freshly prepared solutions .

- Method validation : Compare stability samples against freshly prepared dilutions using the same standard stock solution to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic pathways?

- Key findings :

- Fenofibric Acid (parent compound) is primarily glucuronidated, with minimal cytochrome P450 involvement .

- However, Fenofibric Acid inhibits COX-2 activity (IC50 = 48 nM), suggesting a secondary metabolic interaction .

- Methodological approach :

Use in vitro models (e.g., hepatocyte cultures) to isolate CYP450 vs. esterase/glucuronidation pathways.

Apply knockout cell lines (e.g., CYP450-deficient) to confirm pathway specificity .

Validate findings using stable isotope-labeled analogs (e.g., this compound) to track metabolite formation .

Q. What experimental designs optimize extraction efficiency of this compound from complex matrices?

- Comparative extraction techniques :

- Protein precipitation : Achieves 65–73% recovery for Fenofibric Acid but may co-precipitate interfering compounds .

- Solid-phase extraction (SPE) : Preferred for higher purity, though recovery rates for this compound (~88.8%) are comparable to precipitation .

- Critical parameters :

- Adjust pH during extraction to enhance ionization efficiency in MS detection .

- Include deuterated internal standards (e.g., this compound) to correct for matrix effects .

Q. How do PPARα-independent mechanisms of Fenofibric Acid impact experimental design?

- Case study : Fenofibric Acid attenuates VEGF secretion in retinal pigment epithelial cells via AMPK activation, independent of PPARα .

- Design considerations :

Use pharmacological inhibitors (e.g., GW6471 for PPARα, Compound C for AMPK) to isolate signaling pathways .

Quantify mRNA/protein expression (e.g., VEGF, ICAM-1) to confirm mechanism specificity .

Replicate findings in in vivo models with PPARα knockouts to validate off-target effects .

Q. What statistical criteria ensure reproducibility in stability and recovery studies?

- Acceptance criteria :

- Stability samples must retain 85–115% of initial potency, with precision ≤1% for intra-day variability .

- Recovery studies require ≥3 replicates per QC level (e.g., LLOQ, MQC, HQC) to assess robustness .

- Data interpretation :

- Use ANOVA for comparing AUC and Cmax values under varying conditions (e.g., fed vs. fasted states) .

- Report confidence intervals (e.g., 95%) for recovery rates to highlight methodological reliability .

Methodological Best Practices

- Literature review : Prioritize studies using validated UPLC/MS protocols and deuterated internal standards .

- Ethical reporting : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

- Data transparency : Archive raw chromatograms and stability datasets in supplementary materials for peer review .

For further guidance on experimental design, consult (Table 2) for fatty acid study protocols adaptable to this compound research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.